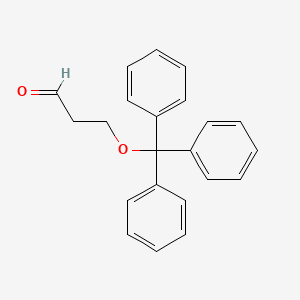

3-Trityloxypropanal

Description

3-Trityloxypropanal is an organoaldehyde characterized by a trityl (triphenylmethyl) group attached to the oxygen atom of a propanal backbone. The trityl group imparts significant steric bulk and hydrophobicity, making the compound valuable in organic synthesis as a protecting group for aldehydes and in pharmaceutical intermediates where controlled reactivity is essential . Its molecular formula is $ \text{C}{22}\text{H}{20}\text{O} $, with a molecular weight of 300.40 g/mol. The compound’s stability in nonpolar solvents and resistance to nucleophilic attack under mild conditions are key features derived from the trityl moiety .

Properties

CAS No. |

67057-68-5 |

|---|---|

Molecular Formula |

C22H20O2 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

3-trityloxypropanal |

InChI |

InChI=1S/C22H20O2/c23-17-10-18-24-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-17H,10,18H2 |

InChI Key |

YVXPHNPHJLDVBV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC=O |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(Trifluoromethylphenyl)propanal Derivatives

Examples :

- 3-[2-(Trifluoromethyl)phenyl]propanal (CAS 376641-58-6)

- 3-(3-Trifluoromethylphenyl)propanal

Key Differences :

- The trifluoromethyl group in 3-(Trifluoromethylphenyl)propanal increases electrophilicity, making it more reactive toward nucleophiles compared to the sterically hindered this compound.

- The smaller molecular size of 3-(Trifluoromethylphenyl)propanal improves solubility in polar aprotic solvents, whereas this compound is predominantly soluble in nonpolar solvents .

3-Hydroxypropanal (Reuterin)

Key Differences :

- The hydroxyl group in 3-Hydroxypropanal enables rapid tautomerization to its enol form, unlike the stable aldehyde in this compound.

- 3-Hydroxypropanal’s small size and polarity allow for broad biological activity (e.g., reuterin’s role as an antimicrobial), whereas this compound is primarily used in controlled synthetic reactions .

Silyl-Containing Propanals

Examples :

- 3-(Trimethylsilyl)propanoic Acid

- 3-(Trimethoxysilyl)propyl Acetate

Key Differences :

- Silyl groups in these analogs improve thermal stability and adhesion properties, unlike the trityl group, which focuses on steric protection.

- The carboxylic acid functionality in 3-(Trimethylsilyl)propanoic acid introduces acidity absent in this compound .

Aromatic-Substituted Propanals

Examples :

- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (from )

- Trihexyphenidyl Related Compound A (3-Piperidinopropiophenone hydrochloride)

Key Differences :

- The ketone and piperidine groups in Trihexyphenidyl analogs enable receptor-binding activity, contrasting with this compound’s inertness in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.